Cas no 1270803-91-2 (tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)

tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[2-amino-1-(2-ethylphenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate
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- MDL: MFCD17337968
- インチ: 1S/C15H24N2O2/c1-5-11-8-6-7-9-12(11)13(10-16)17-14(18)19-15(2,3)4/h6-9,13H,5,10,16H2,1-4H3,(H,17,18)
- InChIKey: QMRUYZAQRFGBDT-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC(C1=CC=CC=C1CC)CN
tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215843-5.0g |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 95% | 5g |
$3144.0 | 2023-05-31 | |
TRC | B812873-50mg |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 50mg |
$ 230.00 | 2022-06-06 | ||
Enamine | EN300-215843-0.5g |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 95% | 0.5g |
$378.0 | 2023-09-16 | |
TRC | B812873-100mg |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 100mg |
$ 340.00 | 2022-06-06 | ||
Enamine | EN300-215843-0.05g |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 95% | 0.05g |
$112.0 | 2023-09-16 | |
abcr | AB521477-250mg |
t-Butyl [2-amino-1-(2-ethylphenyl)ethyl]carbamate; . |
1270803-91-2 | 250mg |
€412.00 | 2025-02-21 | ||
1PlusChem | 1P01BCF0-2.5g |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 95% | 2.5g |
$1319.00 | 2024-07-09 | |
A2B Chem LLC | AW08124-50mg |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 95% | 50mg |
$153.00 | 2024-04-20 | |
Enamine | EN300-215843-5g |
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 95% | 5g |
$2010.0 | 2023-09-16 | |
Aaron | AR01BCNC-1g |
tert-Butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate |
1270803-91-2 | 95% | 1g |
$342.00 | 2025-02-09 |
tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate (CAS No. 1270803-91-2)
tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate (CAS No. 1270803-91-2) is a specialized organic compound widely recognized in pharmaceutical and chemical research. This carbamate derivative features a unique structural framework, combining a tert-butyl group with an amino-ethylphenyl moiety, making it a valuable intermediate in drug discovery and development. Its molecular formula and precise stereochemistry contribute to its relevance in asymmetric synthesis and medicinal chemistry applications.
In recent years, the demand for tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate has surged due to its role in synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, where its scaffold serves as a building block for neuromodulators. The compound’s carbamate protection group enhances stability during synthetic processes, addressing common challenges in peptide coupling and heterocycle formation. This aligns with the growing trend of green chemistry and sustainable synthesis, as it reduces the need for harsh reagents.
The compound’s CAS No. 1270803-91-2 is frequently searched in academic databases and patent literature, reflecting its industrial significance. Users often inquire about its solubility, storage conditions, and compatibility with common reagents, highlighting practical concerns in laboratory settings. Analytical techniques such as HPLC and NMR spectroscopy are typically employed to verify its purity, a critical factor in regulatory submissions for preclinical studies. These aspects resonate with the broader scientific community’s focus on quality control and reproducibility.
Another hot topic linked to tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate is its utility in catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The compound’s ethylphenyl group facilitates selective functionalization, enabling the construction of complex architectures like chiral ligands and enzyme inhibitors. This versatility has spurred discussions in forums about optimizing reaction yields and minimizing byproducts—a key concern for cost-effective scaling.
From a commercial perspective, suppliers often highlight the compound’s batch-to-batch consistency and regulatory compliance, catering to pharmaceutical manufacturers navigating stringent Good Manufacturing Practices (GMP). Environmental, Social, and Governance (ESG) criteria further drive interest in eco-friendly production methods for such intermediates, aligning with global sustainability goals. These trends underscore the compound’s intersection with both scientific innovation and industrial best practices.
In summary, tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate (CAS No. 1270803-91-2) exemplifies the convergence of cutting-edge research and practical applications. Its multifaceted role in drug design, catalysis, and material science ensures its continued relevance in a rapidly evolving chemical landscape. As exploration of its properties expands, this compound is poised to remain a focal point for interdisciplinary advancements.
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